E3 Ligase Ligand-linker Conjugate 25

Description

The Ubiquitin-Proteasome System as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is a sophisticated and highly regulated cellular pathway responsible for the degradation of most intracellular proteins. nih.gov This process is essential for maintaining protein homeostasis, and its dysfunction is implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.govtebubio.com The UPS operates through a three-enzyme cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.gov This cascade culminates in the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for destruction by the 26S proteasome. wikipedia.orgnih.gov Given its central role in cellular health, targeting the UPS has become a significant area of therapeutic research. frontiersin.org

Principles and Evolution of Proteolysis-Targeting Chimeras (PROTACs)

Initially conceptualized in 2001, Proteolysis-Targeting Chimeras (PROTACs) are innovative molecules designed to co-opt the UPS for the selective degradation of target proteins. wikipedia.orgbiochempeg.com Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. wikipedia.orgnih.gov This event-driven mechanism offers advantages in efficacy, selectivity, and the potential to overcome drug resistance. mdpi.com The evolution of PROTACs from peptide-based molecules to more drug-like small molecules has significantly enhanced their cell permeability and stability, paving the way for their clinical development. nih.govnih.gov

PROTACs are heterobifunctional molecules, characterized by a distinct three-part structure. mdpi.comnih.gov This architecture consists of:

A ligand that specifically binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A chemical linker that connects the two ligands. tandfonline.com

The modular nature of this design allows for systematic optimization by modifying any of the three components to improve potency, selectivity, and pharmacokinetic properties. frontiersin.org

The fundamental mechanism of PROTAC action is based on chemically induced proximity. nih.govnih.gov By simultaneously binding to both the target protein and an E3 ligase, the PROTAC molecule acts as a bridge, forcing the two proteins into close proximity. wikipedia.orgunime.it This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Once the target is polyubiquitinated, it is recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle. wikipedia.orgnih.gov

Defining E3 Ligase Ligand-Linker Conjugates within PROTAC Modalities

An E3 ligase ligand-linker conjugate is a synthetic chemical entity that comprises one of the core components of a PROTAC. glpbio.com It consists of a molecule known to bind to a specific E3 ligase, which is pre-attached to a chemical linker. medchemexpress.com These conjugates serve as versatile building blocks for the synthesis of PROTACs. Researchers can chemically connect these pre-fabricated units to a ligand for a specific protein of interest to create a novel PROTAC. glpbio.com This modular approach streamlines the discovery and development of new protein degraders.

Significance of E3 Ligase Ligand-Linker Conjugate 25 in Targeted Protein Degradation Research

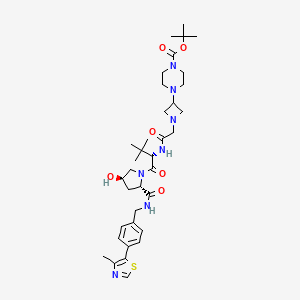

This compound is identified as a ligand for an E3 ligase, designed for the synthesis of PROTACs. medchemexpress.com Its specific utility has been noted in the creation of a PROTAC aimed at degrading the SOS1 protein. medchemexpress.com The development of such specific conjugates is crucial for expanding the arsenal (B13267) of tools available for targeted protein degradation. By providing a ready-to-use component for PROTAC synthesis, these conjugates accelerate the investigation of new therapeutic targets and the development of novel degraders.

Compound Information

Properties

Molecular Formula |

C36H53N7O6S |

|---|---|

Molecular Weight |

711.9 g/mol |

IUPAC Name |

tert-butyl 4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C36H53N7O6S/c1-23-30(50-22-38-23)25-10-8-24(9-11-25)17-37-32(46)28-16-27(44)20-43(28)33(47)31(35(2,3)4)39-29(45)21-40-18-26(19-40)41-12-14-42(15-13-41)34(48)49-36(5,6)7/h8-11,22,26-28,31,44H,12-21H2,1-7H3,(H,37,46)(H,39,45)/t27-,28+,31-/m1/s1 |

InChI Key |

OSIBTBKEGGIXFJ-CKIYMEHHSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Structural and Functional Architecture of E3 Ligase Ligand Linker Conjugate 25

The E3 Ubiquitin Ligase Binding Moiety in E3 Ligase Ligand-Linker Conjugate 25 Archetypes

E3 ubiquitin ligases are a large family of proteins that play a crucial role in the ubiquitin-proteasome system by recognizing specific protein substrates for degradation. nih.gov PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to the target's ubiquitination and subsequent degradation. nih.gov The E3 ligase-binding moiety of the PROTAC is therefore a critical determinant of its function. While over 600 E3 ligases are known in humans, only a handful have been effectively harnessed for PROTAC technology. nih.gov The designation "this compound" appears to be a specific nomenclature used by chemical suppliers and is primarily associated with ligands for the Cereblon and Von Hippel-Lindau E3 ligases.

Cereblon (CRBN) Ligand Components and Derivatives

The most prominent association for "this compound" is with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Specifically, it is often synonymously referred to as "Cereblon Ligand-Linker Conjugates 11 TFA". glpbio.com The core of this ligand is derived from thalidomide (B1683933). glpbio.com Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs) like pomalidomide (B1683931) and lenalidomide, are well-established binders of CRBN. nih.gov These molecules function by reprogramming the substrate specificity of the CRL4-CRBN E3 ligase complex. nih.gov

In the context of this compound, the thalidomide-based moiety serves as the anchor to recruit the CRBN machinery. The synthesis of such conjugates involves modifying the thalidomide scaffold at a position that does not disrupt its binding to CRBN, allowing for the attachment of a linker. nih.gov

Table 1: Cereblon (CRBN) Ligand Components in E3 Ligase Ligand-Linker Conjugates

| Ligand Type | Core Scaffold | Function | Reference |

|---|

Von Hippel-Lindau (VHL) Ligand Components and Derivatives

There is also evidence of "this compound" being associated with a ligand for the Von Hippel-Lindau (VHL) E3 ligase. These conjugates are based on the (S,R,S)-AHPC scaffold, which is a derivative of the well-characterized VHL ligand, VH032. medchemexpress.com VHL ligands mimic the hypoxia-inducible factor 1α (HIF-1α) protein, which is the natural substrate of VHL. By incorporating a VHL ligand, a PROTAC can recruit the VHL E3 ligase complex to a specific target protein for degradation. medchemexpress.com The development of potent, non-peptidic VHL ligands has been a significant advancement in the PROTAC field. nih.gov

Table 2: Von Hippel-Lindau (VHL) Ligand Components in E3 Ligase Ligand-Linker Conjugates

| Ligand Type | Core Scaffold | Function | Reference |

|---|

Inhibitor of Apoptosis Protein (IAP) Ligand Components and Derivatives

While Inhibitor of Apoptosis Proteins (IAPs) are a recognized class of E3 ligases utilized in PROTAC design, there is no specific information available that directly links the designation "this compound" to an IAP ligand. nih.gov IAP ligands are generally derived from Smac mimetics, which bind to the BIR domains of IAPs. nih.gov This interaction can induce the self-ubiquitination and degradation of the IAP, or be harnessed to degrade other target proteins.

Mouse Double Minute 2 Homolog (MDM2) Ligand Components and Derivatives

Similarly, although Mouse Double Minute 2 Homolog (MDM2) is a well-known E3 ligase that is targeted in PROTAC development, there is no specific data associating "this compound" with an MDM2 ligand. nih.gov MDM2 ligands are often based on nutlin-3 (B1677040) and its derivatives, which are potent inhibitors of the p53-MDM2 interaction. nih.gov These ligands can be incorporated into PROTACs to recruit MDM2 for the degradation of a target protein. nih.gov

Less Commonly Utilized E3 Ligase Ligand Scaffolds in Conjugates

The vast majority of PROTACs in development utilize CRBN or VHL as the E3 ligase. researchgate.net While research is ongoing to expand the repertoire of usable E3 ligases to overcome potential resistance and cell-type specific limitations, information on less common E3 ligase ligands being part of a conjugate specifically named "this compound" is not available in the reviewed literature.

The Linker Moiety of this compound

The linker is a crucial component of an E3 ligase ligand-linker conjugate, connecting the E3 ligase-binding moiety to a reactive handle for subsequent attachment to a target protein ligand. The structure, length, and composition of the linker significantly impact the properties of the final PROTAC, including its solubility, cell permeability, and the efficiency of forming a stable ternary complex between the E3 ligase and the target protein. nih.gov

For "this compound", particularly in its form as "Cereblon Ligand-Linker Conjugates 11 TFA", the specific chemical structure of the linker is not consistently detailed across public sources. It is generally described as a "linker" used in PROTAC technology. glpbio.com In the broader context of E3 ligase ligand-linker conjugates, linkers are often composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both (alkyl/ether). glpbio.commedchemexpress.com These linkers typically terminate in a reactive functional group, such as an amine or a carboxylic acid, to facilitate the final conjugation step. The choice of linker is a critical aspect of PROTAC design, as it influences the distance and orientation between the E3 ligase and the target protein, which is a key determinant of successful ubiquitination and degradation.

Table 3: Common Linker Types in E3 Ligase Ligand-Linker Conjugates

| Linker Type | Common Building Blocks | Key Properties |

|---|---|---|

| Polyethylene Glycol (PEG) | Ethylene (B1197577) glycol units | Increases hydrophilicity and solubility. |

| Alkyl Chains | Methylene (B1212753) units | Provides structural rigidity and defined length. |

Design Considerations for Linker Length and Flexibility

The length and flexibility of the linker are critical design parameters that significantly influence the efficacy of a PROTAC. An optimal linker length is crucial for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. sinopeg.comnih.gov A linker that is too short may create steric hindrance, preventing the productive assembly of the ternary complex. Conversely, a linker that is excessively long might lead to increased flexibility, which can be entropically unfavorable and may not effectively bring the two proteins into the required proximity for ubiquitination. nih.gov

The flexibility of the linker, often dictated by its chemical composition, also plays a vital role. Flexible linkers, such as long alkyl chains or polyethylene glycol (PEG) units, can allow for a greater degree of conformational freedom, which may be necessary to accommodate the specific topographies of the target protein and the E3 ligase. researchgate.net However, excessive flexibility can sometimes be detrimental. More rigid linkers, incorporating cyclic structures or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity. nih.govprecisepeg.com The design of the linker in this compound, an alkyl/ether chain, reflects a balance between providing sufficient length to span the distance between the recruited proteins and maintaining a degree of conformational constraint.

Polyethylene Glycol (PEG) Linkers in Conjugate Design

Polyethylene glycol (PEG) linkers are a popular choice in PROTAC design due to their favorable physicochemical properties. The inclusion of PEG units in a linker can significantly enhance the aqueous solubility and bioavailability of the resulting PROTAC molecule. sinopeg.combiochempeg.com This is a crucial consideration as many PROTACs are large molecules with inherent hydrophobicity, which can limit their cellular permeability and in vivo applications. nih.gov

PEG linkers are composed of repeating ethylene glycol units, and their length can be precisely controlled during synthesis, allowing for systematic optimization of the linker length. biochempeg.com Furthermore, the ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the conformation of the linker and its interactions with the surrounding solvent and biological macromolecules. While this compound itself possesses an alkyl/ether character rather than a pure PEG linker, the principles of using ether functionalities to modulate solubility are relevant.

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, tunable length. biochempeg.com | Enhances water solubility, can improve pharmacokinetic profile. sinopeg.com |

Alkyl Chain Linkers in Conjugate Design

Alkyl chain linkers are another fundamental class of linkers used in PROTAC development. These linkers consist of a series of methylene (-CH2-) units and are generally more hydrophobic than PEG linkers. researchgate.netprecisepeg.com The hydrophobicity of alkyl linkers can enhance cell permeability, which is a critical factor for the intracellular activity of PROTACs. researchgate.net

The length of the alkyl chain is a key variable that is often optimized to achieve maximum degradation potency. Studies have shown that even a single carbon atom change in the linker length can have a profound impact on the efficacy of a PROTAC. nih.gov The flexibility of alkyl chains allows them to adopt various conformations, which can be advantageous in the initial stages of PROTAC design when the optimal geometry for ternary complex formation is unknown. researchgate.net this compound incorporates a C6 alkyl chain, a commonly employed length in PROTAC design, as part of its linker structure. targetmol.com

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Alkyl Chain | Hydrophobic, flexible, synthetically accessible. researchgate.netprecisepeg.com | Can improve cell permeability, length is a critical determinant of potency. nih.govresearchgate.net |

Alkyl/Ether Linkers in Conjugate Design

Alkyl/ether linkers represent a hybrid approach that combines the features of both alkyl and PEG linkers. nih.gov These linkers incorporate both methylene units and ether oxygen atoms in their backbone. This combination allows for a fine-tuning of the linker's properties, balancing hydrophobicity and hydrophilicity. The ether groups can improve solubility compared to a pure alkyl chain of similar length, while the alkyl segments maintain a degree of the lipophilicity that can aid in cell membrane penetration. medchemexpress.com

The linker in this compound, with its thalidomide moiety connected via an ether linkage to an amido-C6 alkyl chain, falls into this category. This specific design likely aims to optimize both the solubility and permeability of the resulting PROTAC, while providing the necessary length and flexibility for efficient ternary complex formation.

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Alkyl/Ether | Hybrid of alkyl and PEG characteristics, allows for property modulation. nih.govmedchemexpress.com | Balances solubility and permeability, offers versatility in design. |

Functionalized and Orthogonally Reactive Linkers for Conjugate Synthesis

The synthesis of PROTACs typically involves the sequential conjugation of the E3 ligase ligand-linker and the target protein ligand. To facilitate this process, the linker is often equipped with a terminal functional group that allows for a specific and efficient chemical reaction. This compound features a terminal primary amine (-NH2) group. targetmol.com This amine group serves as a versatile reactive handle for conjugation to a variety of target protein ligands, often through the formation of a stable amide bond.

The concept of orthogonally reactive linkers is also central to modern PROTAC synthesis. nih.gov These are bifunctional linkers with two different reactive groups at their termini that can be addressed independently in a stepwise manner. This allows for a more controlled and modular assembly of the PROTAC molecule. A common strategy involves the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comexplorationpub.com In this approach, a linker can be functionalized with an azide (B81097) on one end and an alkyne on the other, enabling the efficient and specific ligation of the two components of the PROTAC. The terminal amine on this compound provides a point for such functionalization or direct conjugation.

Molecular Mechanism of Action Mediated by E3 Ligase Ligand Linker Conjugate 25 Derived Protacs

Ternary Complex Formation with E3 Ubiquitin Ligase and Protein of Interest

The critical initiating event in the mechanism of action for a PROTAC derived from E3 Ligase Ligand-linker Conjugate 25 is the formation of a ternary complex. nih.govfrontiersin.org This complex consists of three components: the target Protein of Interest (POI), the PROTAC molecule, and the E3 ubiquitin ligase. The PROTAC, with its two distinct heads, simultaneously binds to the POI and the E3 ligase. researchgate.net

The thalidomide-based moiety of the conjugate specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor component of the larger CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govmdpi.com Concurrently, the other end of the PROTAC—the "warhead"—binds to the target protein. This dual binding effectively tethers the POI to the CRBN E3 ligase, an event that does not naturally occur. nih.govnih.gov The formation of this "POI-PROTAC-E3 ligase" ternary complex is the cornerstone of the degradation strategy, bringing the cell's ubiquitination machinery into close and unnatural proximity with a chosen target. frontiersin.orgnih.gov The efficiency of ternary complex formation is a key determinant of the PROTAC's degradation efficacy. acs.org

Induced Proximity and Substrate Ubiquitination Cascade

Once the ternary complex is established, the induced proximity between the target protein and the CRBN E3 ligase triggers a cascade of enzymatic reactions, culminating in the tagging of the POI for destruction. nih.govresearchgate.net This process leverages the cell's intrinsic Ubiquitin-Proteasome System. nih.gov

The ubiquitination process is a highly regulated, three-step enzymatic cascade. nih.govwikipedia.org

E1 Activation: The process begins with the E1 ubiquitin-activating enzyme, which uses ATP to activate a small regulatory protein called ubiquitin. nih.govyoutube.com This forms a high-energy thioester bond between the E1 enzyme and the ubiquitin molecule. nih.gov

E2 Conjugation: The activated ubiquitin is then transferred from the E1 enzyme to the active site cysteine of an E2 ubiquitin-conjugating enzyme. wikipedia.orgyoutube.com

E3 Ligation: The PROTAC-bound CRBN E3 ligase recruits the ubiquitin-loaded E2 enzyme. researchgate.netwikipedia.org The E3 ligase's primary role is to act as a specificity factor, recognizing the POI (brought to it by the PROTAC) and facilitating the transfer of ubiquitin from the E2 enzyme directly onto one or more lysine (B10760008) residues on the surface of the target protein. nih.govwikipedia.org

| Enzyme/Protein | Class | Function in the Cascade |

| Ubiquitin | Regulatory Protein | A 76-amino acid protein that is attached to substrates as a tag for degradation. youtube.com |

| E1 Enzyme | Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner, preparing it for conjugation. nih.govyoutube.com |

| E2 Enzyme | Ubiquitin-Conjugating Enzyme | Receives activated ubiquitin from the E1 enzyme and transfers it to the substrate with the help of an E3 ligase. wikipedia.orgyoutube.com |

| CRBN E3 Ligase | Ubiquitin Ligase | Recruited by the PROTAC, it provides substrate specificity and catalyzes the final transfer of ubiquitin to the POI. nih.govwikipedia.org |

| Protein of Interest (POI) | Substrate | The target protein that is brought into proximity with the E3 ligase to be ubiquitinated. researchgate.net |

This table summarizes the key components involved in the ubiquitination cascade initiated by a PROTAC derived from this compound.

A single ubiquitin molecule is generally not a sufficient signal for degradation. Instead, the process is repeated multiple times to form a polyubiquitin (B1169507) chain on the target protein. The E3 ligase catalyzes the formation of an isopeptide bond between the C-terminus of a new ubiquitin molecule and a lysine residue on the previously attached ubiquitin. wikipedia.org This chain assembly, particularly through the lysine at position 48 (K48) of the ubiquitin molecule, creates a strong and recognizable signal for the cell's degradation machinery. wikipedia.org

Proteasomal Recognition and Subsequent Protein Degradation Pathway

The polyubiquitinated POI is now marked as cellular waste. This "degradation tag" is recognized by the 26S proteasome, a large, multi-subunit protein complex whose function is to degrade unwanted or damaged proteins. researchgate.net The proteasome captures the polyubiquitinated target, removes the ubiquitin tags for recycling, and then unfolds and threads the POI into its catalytic core. Inside the proteasome, the protein is cleaved into small peptides, effectively destroying it. researchgate.net

A key feature of this mechanism is its catalytic nature. After the POI is ubiquitinated, the ternary complex disassembles, and the PROTAC molecule is released. researchgate.net The freed PROTAC can then bind to another POI and E3 ligase, initiating another round of degradation. researchgate.net This cyclical process means that a small number of PROTAC molecules can lead to the destruction of a large number of target protein molecules. researchgate.net

Synthetic Strategies for E3 Ligase Ligand Linker Conjugates, with Relevance to E3 Ligase Ligand Linker Conjugate 25

Modular Synthesis Approaches for Conjugate Assembly

The modular design of PROTACs allows for a streamlined synthetic approach where the E3 ligase ligand and linker are prepared as a single, functionalized building block. enamine.net This E3 ligase ligand-linker conjugate can then be readily coupled to a diverse range of ligands for various proteins of interest (POIs), facilitating the rapid generation of PROTAC libraries. digitellinc.com This modularity is a cornerstone of modern PROTAC development, saving significant time and resources compared to synthesizing each complete PROTAC molecule from scratch.

Companies like Enamine and MedChemExpress have commercialized this strategy by offering kits containing collections of these pre-designed E3 ligand-linker conjugates. enamine.netmedchemexpress.com These kits typically include ligands for the most commonly recruited E3 ligases—such as CRBN, von Hippel-Lindau (VHL), cellular inhibitor of apoptosis protein (cIAP), and mouse double minute 2 homolog (MDM2)—attached to a variety of linkers with different compositions (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains), lengths, and terminal reactive groups (e.g., carboxylic acids, amines, azides). glpbio.commedchemexpress.com

E3 Ligase Ligand-Linker Conjugate 25 is an example of such a modular building block. It provides a thalidomide-based CRBN ligand pre-attached to a linker, which can be used to synthesize novel PROTACs. glpbio.comglpbio.com The general process involves a two-part assembly:

Synthesis of the E3 Ligand-Linker Conjugate: A CRBN ligand like thalidomide (B1683933) or its analogs (pomalidomide, lenalidomide) is chemically modified at a solvent-exposed position to attach a linker chain. nih.govresearchgate.net This linker terminates in a reactive functional group, creating a ready-to-use synthetic intermediate.

Coupling to a POI Ligand: The complete conjugate is then coupled to a ligand for a target protein, which has a complementary reactive functional group, to form the final hetero-bifunctional PROTAC molecule.

This approach significantly simplifies the exploration of structure-activity relationships, as the linker and E3 ligand components can be systematically varied to optimize the degradation of a specific target protein. nih.gov

| Strategy | Description | Key Advantage |

| Modular Synthesis | Use of pre-formed E3 ligase ligand-linker conjugates as building blocks. enamine.net | Efficiency and speed; enables rapid generation of PROTAC libraries by coupling with various POI ligands. digitellinc.com |

| Kit-Based Approach | Utilization of commercially available kits containing a variety of E3 ligand-linker conjugates. medchemexpress.com | Convenience and time-saving; provides access to diverse, quality-controlled building blocks for PROTAC design. |

Chemical Linker Attachment Chemistries for E3 Ligase Ligand-Linker Conjugates

The covalent bond connecting the E3 ligase ligand to the linker is critical for the stability and function of the final PROTAC. The choice of chemical reaction depends on the available functional groups on both the ligand and the linker. For CRBN ligands like thalidomide, the glutarimide (B196013) ring or the isoindolinone core offers positions for synthetic modification and linker attachment. nih.gov

Amide bond formation is one of the most robust and widely used methods for connecting linkers to E3 ligase ligands. researchgate.net The strategy typically involves the reaction between a carboxylic acid and a primary or secondary amine, facilitated by a coupling agent.

For a thalidomide-based conjugate like Conjugate 25, the synthesis could involve:

A thalidomide derivative functionalized with an amine group reacting with a linker containing a terminal carboxylic acid.

A thalidomide derivative functionalized with a carboxylic acid reacting with a linker containing a terminal amine.

A common synthetic route involves modifying the 4- or 5-position of the phthaloyl ring of thalidomide or pomalidomide (B1683931). For instance, a 4-amino pomalidomide derivative can serve as a nucleophile, reacting with a linker that has been activated as an acyl chloride or is coupled using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This reaction forms a stable amide bond, securely tethering the linker to the CRBN ligand. researchgate.net

Click chemistry provides a highly efficient and bioorthogonal method for conjugation, relying on the formation of a stable triazole ring from an azide (B81097) and an alkyne. medchemexpress.com This chemistry is particularly valuable because the required functional groups (azides and alkynes) are typically absent in biological systems, preventing side reactions.

E3 ligand-linker conjugates can be prepared with either a terminal azide or an alkyne, making them ready for a click reaction with a POI ligand bearing the complementary group. medchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide reacting in the presence of a copper(I) catalyst to yield a 1,4-disubstituted triazole. Several E3 ligand-linker conjugates, such as Pomalidomide-PEG1-C2-N3, are synthesized as azide-containing reagents specifically for use in CuAAC reactions. medchemexpress.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide without any metal catalyst. medchemexpress.com This makes SPAAC highly suitable for conjugations performed in biological environments. E3 ligand-linker conjugates containing azides, such as (S,R,S)-AHPC-PEG4-N3, are designed to be compatible with both CuAAC and SPAAC. medchemexpress.com

A synthetic strategy could involve preparing an azide-functionalized thalidomide derivative, which is then "clicked" to a POI ligand that has been modified with a terminal alkyne or a strained alkyne. nih.gov

| Chemistry | Reactants | Catalyst/Conditions | Product |

| CuAAC | Terminal Alkyne + Azide | Copper (I) | 1,4-disubstituted triazole |

| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | None (metal-free) | Triazole |

High-Throughput Synthesis and Screening Methodologies for Conjugates

To efficiently navigate the vast chemical space of possible PROTACs, high-throughput methods for both synthesis and screening have been developed. These platforms are essential for identifying optimal combinations of E3 ligase ligands, linkers, and POI ligands. wisc.edu

Direct-to-Biology (D2B) is an innovative approach that accelerates the discovery of active molecules by integrating automated, small-scale synthesis directly with biological screening. nih.gov This method bypasses the traditional, time-consuming steps of purification and characterization for initial library screening.

A D2B platform for discovering E3 ligase modulators has been developed where hundreds of pomalidomide-based molecules were synthesized on a nano-scale in plates. nih.gov The unpurified reaction mixtures were then directly transferred to phenotypic screening assays to rapidly identify potent molecules based on their biological activity, such as inducing the degradation of known CRBN neosubstrates or causing cancer cell death. nih.gov This high-throughput workflow allows for an unprecedented rate of discovery, enabling researchers to quickly test a wide array of linker and ligand variations to find promising hits for further validation. nih.gov

Combinatorial chemistry is a powerful strategy for preparing large, diverse libraries of molecules to systematically explore structure-activity relationships. google.com In the context of PROTACs, this involves creating libraries where the E3 ligase, linker, and POI ligand are methodically varied. digitellinc.com

The synthesis of E3 ligand-linker conjugate libraries is a key enabler of this approach. digitellinc.com By starting with a set of E3 ligands (e.g., thalidomide analogs) and a diverse collection of linkers (varying in length, rigidity, and chemical composition), a library of intermediate conjugates can be produced. digitellinc.com These conjugates can then be combined with a library of POI ligands to generate a large matrix of final PROTAC molecules.

Platforms such as "Rapid-TAC" have been developed to facilitate this process. wisc.edu This method involves splitting the PROTAC into two reactive fragments: one containing the E3 ligand and linker, and the other containing the POI ligand. These fragments are designed to react spontaneously when mixed, allowing for the in-situ assembly and high-throughput screening of numerous PROTAC combinations directly in the assay plate. wisc.edu This approach enables the rapid identification of the most effective E3 ligand-linker combination for a given target protein. wisc.edu

Academic Research Applications of E3 Ligase Ligand Linker Conjugate 25 and Its Derivatives

Utilization as a Foundational Building Block for Novel Proteolysis-Targeting Chimeras

E3 Ligase Ligand-linker Conjugate 25 is instrumental in accelerating the discovery of new PROTACs. wisc.edu By providing a pre-synthesized, quality-controlled E3 ligase binder and linker, researchers can focus on developing or attaching a "warhead"—a ligand that binds to a specific protein of interest (POI). nih.gov This modular approach has significantly streamlined the development of novel degraders for a multitude of protein targets.

The synthesis of a new PROTAC using this conjugate typically involves a straightforward chemical reaction to connect the warhead to the linker's terminal group. This has enabled the rapid generation of libraries of PROTACs for screening and optimization. For instance, researchers have successfully synthesized a range of PROTACs by conjugating various kinase inhibitors or other protein-binding molecules to thalidomide-based linkers. nih.gov A notable example is the development of PROTACs targeting the oncogenic fusion protein BCR-ABL, where the inhibitor dasatinib (B193332) was conjugated to pomalidomide (B1683931), a thalidomide (B1683933) analog, through various linkers to induce its degradation. nih.gov This highlights the utility of conjugates like this compound in creating potent and selective protein degraders.

The table below showcases examples of PROTACs created from thalidomide-based ligands, similar to what would be synthesized using this compound.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Therapeutic Area |

| dBET1 | BRD4 | Thalidomide | Cancer |

| ARV-825 | BRD4 | Pomalidomide | Cancer |

| DAS-6-2-2-6-CRBN | BCR-ABL | Pomalidomide | Cancer (CML) |

| MT802 | BTK | Pomalidomide | Cancer |

This table is based on data from multiple research articles. nih.govnih.gov

Exploration of Target Protein Degradability and Selectivity

Once a novel PROTAC is synthesized using a building block like this compound, a critical area of research is to determine its ability to degrade the intended target protein with high efficiency and selectivity.

The precise location on the target protein where the E3 ligase is recruited can significantly impact the efficiency of degradation. nih.govrsc.org Research has shown that by systematically altering the attachment point of the PROTAC on the target protein, or by varying the linker length and composition, the degradation efficiency can be dramatically changed. researchgate.netbiorxiv.org

In one study, researchers developed a method for the site-specific conjugation of an E3 ligase ligand to different surface locations of a protein of interest. nih.govrsc.org They demonstrated that the degradation of the target protein, ERRα, which was previously resistant to CRBN-based PROTACs, could be successfully achieved by recruiting the CRBN E3 ligase to a different region of the protein surface. nih.gov This underscores the importance of the three-dimensional arrangement of the ternary complex (E3 ligase-PROTAC-target protein) for effective ubiquitination. Such studies, facilitated by building blocks like this compound, are crucial for understanding the "rules" of productive ternary complex formation and for designing more effective degraders. biorxiv.orgnih.gov

A significant application of PROTACs synthesized from conjugates like this compound is the targeted degradation of proteins that have historically been considered "undruggable" with conventional small molecule inhibitors. researchgate.netmdpi.com These include scaffolding proteins and transcription factors, which often lack well-defined active sites for inhibitors to bind. mdpi.com

PROTACs circumvent this limitation as they only require a binding site on the target protein, not necessarily a functionally active one, to induce degradation. mdpi.com For example, the transcription factor BRD4 has been successfully degraded by the PROTAC dBET1, which was created by linking a BRD4 inhibitor (JQ1) to thalidomide. nih.gov This leads to the downregulation of oncogenes like MYC, demonstrating a potent anti-cancer effect. nih.gov Similarly, other challenging targets such as the Pirin protein have been effectively degraded by recruiting CRBN, showcasing the broad applicability of this technology. nih.gov

The table below provides examples of "undruggable" or challenging protein targets that have been successfully degraded using CRBN-recruiting PROTACs.

| Target Protein | Protein Class | Associated Disease(s) |

| BRD4 | Bromodomain Protein | Cancer |

| Pirin | Transcription Co-factor | Cancer |

| STAT3 | Transcription Factor | Cancer, Inflammatory Diseases |

| Tau | Microtubule-associated Protein | Alzheimer's Disease |

This table is a compilation of data from various research findings.

Elucidation of E3 Ubiquitin Ligase Biology

PROTACs derived from this compound are not only therapeutic agents but also powerful tools to investigate the fundamental biology of the E3 ligases they recruit.

The binding of a thalidomide-based ligand to CRBN alters its substrate specificity, leading to the recruitment and degradation of "neo-substrates" that are not the natural targets of CRBN. nih.gov PROTACs leverage this phenomenon to direct CRBN towards a desired protein. However, the choice of the CRBN ligand itself can influence which endogenous proteins, aside from the intended target, are degraded. nih.gov

Research has shown that different immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, when incorporated into PROTACs, can lead to different off-target degradation profiles. nih.gov Furthermore, the cellular expression levels of CRBN and other components of the ubiquitin-proteasome system can significantly affect the efficacy of a PROTAC. nih.gov This has led to studies exploring the tissue-specific expression of E3 ligases to develop more targeted therapies. rsc.org By using well-defined chemical probes synthesized from conjugates like this compound, researchers can systematically map the substrate scope of CRBN and understand how it functions in different cellular environments. nih.govnih.gov

An intriguing area of research is the phenomenon of E3 ligase auto-ubiquitination and degradation. This can be studied using "homo-PROTACs," which are bivalent molecules designed to dimerize and induce the self-degradation of an E3 ligase. nih.govacs.org For instance, researchers have synthesized homo-PROTACs by linking two pomalidomide molecules together. nih.govacs.org These molecules were shown to potently and selectively induce the degradation of CRBN itself. nih.govacs.org

This approach provides a chemical method for knocking down CRBN, which can be used to study its endogenous functions without genetic manipulation. cncb.ac.cn Furthermore, hetero-bifunctional PROTACs have been designed to pit one E3 ligase against another, for example, by creating a molecule that recruits the VHL E3 ligase to degrade CRBN. dundee.ac.uk These studies, which rely on the principles of PROTAC design, offer novel ways to probe the complex regulatory networks of the ubiquitin-proteasome system.

Advanced Methodological Approaches for Characterization of E3 Ligase Ligand Linker Conjugates and Derived Protacs

Biophysical Characterization of E3 Ligase Engagement

The initial and crucial step in the mechanism of action of a PROTAC is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The stability and efficiency of this complex are paramount to the subsequent ubiquitination and degradation of the target protein. Several biophysical techniques are employed to characterize this engagement.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

NanoBRET (Bioluminescence Resonance Energy Transfer) Assays for Cellular Target Engagement

To assess target engagement within a more physiologically relevant environment, NanoBRET (Bioluminescence Resonance Energy Transfer) assays are utilized. This technique measures the interaction of molecules in living cells. biorxiv.org For a PROTAC incorporating "E3 Ligase Ligand-linker Conjugate 25," a NanoLuc luciferase-tagged CRBN would be expressed in cells. Upon addition of a fluorescently labeled ligand for the target protein (e.g., a fluorescent SOS1 inhibitor), a BRET signal is generated when the PROTAC brings the luciferase-tagged CRBN and the fluorescently-labeled target into close proximity. This allows for the real-time monitoring of ternary complex formation inside living cells and the determination of the intracellular potency of the PROTAC.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Shifts

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a technique used to assess the thermal stability of a protein. harvard.edu The binding of a ligand, such as a PROTAC, can stabilize the target protein, leading to an increase in its melting temperature (Tm). While direct DSF data for "this compound" is not published, the analysis of PROTACs derived from it would involve incubating the target protein (e.g., SOS1) with the PROTAC and a fluorescent dye that binds to unfolded proteins. By monitoring the fluorescence as the temperature is increased, the Tm of the protein in the presence and absence of the PROTAC can be determined. A significant positive shift in the Tm would indicate successful engagement and stabilization of the target protein by the PROTAC.

Biochemical Analysis of Ubiquitination Profiling

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. Western blotting is a key technique to visualize this ubiquitination. In studies involving SOS1 degraders derived from "this compound," cells treated with the PROTAC would be lysed, and the cell lysates subjected to immunoprecipitation using an anti-SOS1 antibody. The resulting protein complexes would then be analyzed by western blot using an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or distinct bands corresponding to poly-ubiquitinated SOS1 would confirm that the PROTAC is effectively inducing the ubiquitination of its target. For example, studies on the SOS1 degrader P7, which utilizes a Cereblon ligand, have demonstrated its ability to induce time- and concentration-dependent degradation of SOS1, a process mediated by the ubiquitin-proteasome system. nih.gov

Cellular Efficacy and Degradation Profiling

The ultimate goal of a PROTAC is to effectively and selectively degrade its target protein within the cellular environment.

Quantitative Proteomics for Global Degradation Assessment

To assess the specificity of a PROTAC and to understand its global impact on the cellular proteome, quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) are employed. nih.gov In the characterization of the SOS1 degrader P7, multiplexed quantitative global proteomics was used to analyze SW620 cells treated with the degrader. nih.gov This powerful approach allows for the unbiased and simultaneous quantification of thousands of proteins. The results of such studies for a PROTAC containing "this compound" would reveal the extent of SOS1 degradation and also identify any off-target proteins that are unintentionally degraded. For the SOS1 degrader P7, the proteomics analysis confirmed high specificity for SOS1 degradation. nih.gov

The degradation efficiency of PROTACs derived from "this compound" has been demonstrated in various cancer cell lines. For instance, "PROTAC SOS1 degrader-1" has shown potent degradation of SOS1 in a dose- and time-dependent manner in NCI-H358 cells, with a reported half-maximal degradation concentration (DC50) of 98.4 nM. medchemexpress.com This degrader also exhibited significant anti-proliferative activity in a panel of cancer cell lines with different KRAS mutations. medchemexpress.com

Interactive Data Table: Cellular Activity of PROTAC SOS1 degrader-1

| Cell Line | KRAS Mutation | DC50 (µM) for SOS1 Degradation | IC50 (µM) for Anti-proliferation |

| NCI-H358 | G12C | 0.098 | 0.525 |

| MIA-PaCa2 | G12C | 0.255 | 0.218 |

| AsPC-1 | G12D | 0.119 | 0.307 |

| SK-LU-1 | G12D | 0.104 | 0.115 |

| SW620 | G12V | 0.125 | 0.199 |

| A549 | G12S | 0.022 | 0.232 |

| Data sourced from MedChemExpress, citing Zhou C, et al. J Med Chem. 2022. medchemexpress.com |

Western Blot Analysis for Specific Protein Level Monitoring

Western Blot analysis is a cornerstone technique for validating the degradation of a target protein following treatment with a PROTAC. This semi-quantitative immunoassay allows for the visualization and relative quantification of the target protein within a complex mixture of proteins from cell lysates.

In the context of PROTACs derived from this compound, which are designed to degrade SOS1, Western Blotting serves to confirm the reduction of cellular SOS1 levels. ascopubs.orgbiotheryx.comnih.govnih.gov The general workflow involves treating cancer cell lines, such as those with KRAS mutations (e.g., MIA PaCa-2, NCI-H358), with the SOS1 PROTAC for a specified duration. nih.govacs.org Following treatment, cells are lysed, and the total protein concentration is normalized. The protein lysates are then separated by size via gel electrophoresis and transferred to a membrane. This membrane is subsequently probed with a primary antibody specific to the SOS1 protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection.

The intensity of the band corresponding to SOS1 is then measured. A decrease in band intensity in PROTAC-treated samples compared to vehicle-treated controls indicates successful degradation of the SOS1 protein. acs.org Time-course experiments, where cells are treated for varying durations (e.g., 0, 24, 48, 72, and 96 hours), can reveal the kinetics of degradation and the persistence of the effect. nih.gov Furthermore, dose-response experiments, where cells are treated with increasing concentrations of the PROTAC, are used to determine the half-maximal degradation concentration (DC50), a key measure of the PROTAC's potency. ascopubs.org For instance, CRBN-based SOS1 degraders have demonstrated DC50 values of less than 15 nM in various mutant KRAS cell lines. ascopubs.org

To ensure the observed degradation is dependent on the PROTAC's mechanism of action, control experiments are essential. These can include co-treatment with a high concentration of the E3 ligase ligand (in this case, a Cereblon binder like lenalidomide) to outcompete the PROTAC for binding to CRBN, or with proteasome inhibitors (like MG132) or neddylation inhibitors (like MLN4924) to block the ubiquitin-proteasome system. nih.gov The reversal of the degradation effect in these control conditions confirms that the PROTAC is acting via the intended CRBN-mediated proteasomal degradation pathway. nih.gov

Table 1: Representative Western Blot Data for a CRBN-Based SOS1 PROTAC

| Treatment Group | Concentration (nM) | SOS1 Protein Level (Relative to Vehicle) | pERK Level (Relative to Vehicle) |

| Vehicle (DMSO) | - | 100% | 100% |

| SOS1 PROTAC | 10 | 55% | 60% |

| SOS1 PROTAC | 50 | 20% | 25% |

| SOS1 PROTAC | 250 | <5% | <10% |

| SOS1 PROTAC + Lenalidomide (10 µM) | 250 | 95% | 98% |

| SOS1 PROTAC + MG132 (3 µM) | 250 | 98% | Not Applicable |

This table is a representative example based on findings for CRBN-based SOS1 degraders and does not represent data for a specific, named compound.

HiBiT Split-Luciferase Based Assays for Real-time Degradation Kinetics

While Western Blot provides a robust endpoint measurement of protein degradation, the HiBiT split-luciferase system offers a powerful, real-time method for quantifying the kinetics of this process in living cells. acs.orgpromega.com This technology is based on the complementation of two fragments of a bright luciferase enzyme, NanoLuc. The larger fragment, LgBiT (18 kDa), has low intrinsic luminescence, while the smaller fragment, HiBiT (11 amino acids), is a peptide tag. promega.in When HiBiT is fused to a protein of interest, its high affinity for LgBiT leads to the reconstitution of a functional luciferase, generating a luminescent signal that is directly proportional to the amount of the HiBiT-tagged protein. promega.compromega.in

For characterizing PROTACs derived from this compound, the HiBiT tag is endogenously inserted at the SOS1 gene locus using CRISPR/Cas9 gene editing in a cell line that stably expresses LgBiT. acs.orgnih.gov This creates a cellular model where the degradation of the native SOS1 protein can be monitored by the loss of luminescence. acs.org This approach is highly sensitive and amenable to high-throughput screening formats. nih.gov

Upon addition of the SOS1 PROTAC to these engineered cells, the formation of the ternary complex (SOS1-PROTAC-CRBN) leads to the ubiquitination and subsequent degradation of the HiBiT-SOS1 fusion protein. This results in a time- and concentration-dependent decrease in the luminescent signal, which can be measured continuously using a plate-based luminometer. promega.com

The data generated from HiBiT assays allow for the precise calculation of key degradation parameters:

DC50 (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% of the maximal degradation. promega.com

Dmax (maximum degradation): The maximal percentage of protein degradation achieved at saturating PROTAC concentrations. promega.com

Degradation Rate (kdeg): The initial rate of protein degradation, which provides insights into the efficiency of the PROTAC-induced degradation process. acs.org

Studies on CRBN-based SOS1 degraders have utilized HiBiT assays to demonstrate potent degradation with DC50 values below 15 nM in multiple mutant KRAS cell lines. ascopubs.org The real-time nature of the HiBiT assay allows for a detailed kinetic profile, capturing the onset and rate of degradation with high temporal resolution, which is a significant advantage over the endpoint nature of Western Blotting. acs.org

Table 2: Kinetic Degradation Parameters of a CRBN-Based SOS1 PROTAC Determined by HiBiT Assay

| Cell Line | PROTAC Concentration (nM) | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |

| MIA PaCa-2 (KRAS G12C) | 1 | 8.5 | >90 | 6 |

| MIA PaCa-2 (KRAS G12C) | 10 | 8.5 | >90 | 4 |

| MIA PaCa-2 (KRAS G12C) | 100 | 8.5 | >90 | 2 |

| H358 (KRAS G12C) | 1 | 12.1 | >85 | 8 |

| H358 (KRAS G12C) | 10 | 12.1 | >85 | 6 |

| H358 (KRAS G12C) | 100 | 12.1 | >85 | 4 |

This table is a representative example based on findings for CRBN-based SOS1 degraders and does not represent data for a specific, named compound.

Future Directions and Emerging Concepts in E3 Ligase Ligand Linker Conjugate Research

Discovery and Validation of Novel E3 Ubiquitin Ligase Ligands

The landscape of PROTAC development has been largely dominated by ligands for a select few E3 ligases, most notably Von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.govmdpi.com However, the human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific or disease-specific expression patterns. lifesensors.com This vast, untapped pool of E3 ligases presents a significant opportunity to develop next-generation degraders with enhanced tissue selectivity and novel degradation profiles, potentially overcoming the limitations of current VHL- and CRBN-based PROTACs. mdpi.comuppthera.com

The quest for new E3 ligase ligands is a multi-pronged effort. Traditional high-throughput screening (HTS) campaigns, while valuable, face challenges due to the difficulty in establishing straightforward biochemical assays for E3 ligase activity. nih.gov Consequently, innovative approaches are being explored:

Fragment-Based Lead Discovery (FBLD): This technique has emerged as a powerful tool for identifying new E3 ligase binders. acs.org By screening libraries of small, low-molecular-weight fragments, researchers can identify starting points for the development of high-affinity ligands. acs.org

Computational and Structural Biology: Advances in cryogenic electron microscopy (cryo-EM) and sophisticated protein modeling are expected to dramatically accelerate the discovery of novel E3 ligases and their corresponding ligands. nih.gov

Chemical Biology Probes: The development of chemical probes for ubiquitin-like proteins (Ubls) is another promising avenue to uncover previously uncharacterized E3 ligases and their roles in cellular processes. wellcome.org

The successful identification and validation of new E3 ligase ligands will be instrumental in expanding the therapeutic window of targeted protein degradation and addressing the challenge of cell-type specific protein degradation.

Advanced Linker Engineering and Novel Architectural Design Principles for Conjugates

The linker component of an E3 ligase ligand-linker conjugate is far from being a passive spacer. It plays a critical role in dictating the physicochemical properties, cell permeability, and ultimately, the degradation efficiency of the entire molecule. nih.gov The "linkerology" of PROTACs is now a major focus of research, with an emphasis on moving beyond simple alkyl or PEG chains to more sophisticated and functional designs.

Future advancements in linker engineering are exploring several key areas:

Rigid and Conformationally Constrained Linkers: Incorporating rigid or conformationally restricted elements into the linker can help to pre-organize the PROTAC molecule for optimal ternary complex formation, potentially leading to increased potency and selectivity.

Photo-controllable Linkers (PHOTACs): The development of light-activated linkers offers the potential for spatiotemporal control of protein degradation, allowing for precise targeting of specific tissues or cell populations. mdpi.com

Novel Architectures: Researchers are experimenting with non-traditional PROTAC architectures, such as macrocyclic PROTACs, which have shown promise in certain contexts. acs.org Furthermore, the lines between PROTACs and "molecular glues"—smaller molecules that induce proximity between an E3 ligase and a target protein—are blurring, with evidence suggesting that some PROTACs can function in a glue-like manner. nih.govacs.org This understanding is leading to the design of hybrid molecules that leverage the strengths of both modalities.

The continuous innovation in linker design will be crucial for fine-tuning the properties of E3 ligase ligand-linker conjugates to meet specific therapeutic needs.

Application of Computational and Structural Modeling for Rational Conjugate Design

The empirical and often resource-intensive process of designing and optimizing E3 ligase ligand-linker conjugates is being revolutionized by the integration of computational and structural modeling. nih.govresearchgate.net These in silico approaches offer the potential to rationally design novel degraders with improved potency and selectivity, thereby reducing the time and cost of drug discovery. nih.gov

Several computational strategies are being employed:

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods are used to predict the binding modes of PROTACs to both the target protein and the E3 ligase, as well as to model the structure and stability of the resulting ternary complex. nih.govnih.gov

Artificial Intelligence (AI) and Machine Learning: AI-powered models, such as DeepPROTACs, are being developed to predict the degradation efficacy of PROTACs. nih.gov These models can learn from existing data to identify key structural features that correlate with successful protein degradation.

Specialized Modeling Platforms: Tools like PRosettaC have been specifically designed to model the structure of PROTAC-induced ternary complexes, providing valuable insights for rational design. acs.org

While these computational tools are becoming increasingly powerful, a key challenge remains the limited availability of high-resolution experimental structures of PROTAC ternary complexes. acs.orgresearchgate.net As more structural data becomes available, the predictive power of these models is expected to improve significantly, paving the way for a new era of rational degrader design.

Understanding and Overcoming Mechanisms of Resistance to PROTAC-Mediated Degradation

As with any therapeutic modality, the emergence of resistance is a significant concern for PROTACs. aacrjournals.org Preclinical studies have revealed several mechanisms by which cancer cells can develop resistance to PROTAC-mediated degradation. nih.gov A thorough understanding of these resistance mechanisms is essential for developing strategies to overcome them and ensure the long-term efficacy of this therapeutic approach.

Key mechanisms of resistance include:

Mutations in the E3 Ligase Machinery: Genomic alterations, such as mutations or downregulation of the E3 ligase (e.g., CRBN or VHL) or other components of the cullin-RING ligase (CRL) complex, can prevent the PROTAC from effectively recruiting the degradation machinery. nih.govaacrjournals.org

Drug Efflux Pumps: Overexpression of drug efflux pumps, such as ABCB1, can lead to increased removal of the PROTAC from the cell, thereby reducing its intracellular concentration and efficacy. aacrjournals.org

Target Protein Mutations: While less common than alterations in the E3 ligase pathway, mutations in the target protein that prevent PROTAC binding can also confer resistance.

Strategies to overcome resistance are actively being investigated. One promising approach is the use of PROTACs that recruit different E3 ligases. For instance, a cell line resistant to a CRBN-based PROTAC may remain sensitive to a VHL-based degrader, and vice versa. h1.co Additionally, the co-administration of inhibitors of drug efflux pumps, such as zosuquidar, has been shown to restore the potency of PROTACs in resistant cells. aacrjournals.org

Expanding Research Applications Beyond Traditional Protein Knockdown

The core principle of targeted protein degradation—bringing a target protein into proximity with an E3 ligase—has the potential for applications far beyond simple protein knockdown. The field is now exploring a range of innovative technologies that leverage this concept to achieve novel therapeutic outcomes.

Emerging applications include:

Molecular Glues: These small molecules induce or stabilize the interaction between an E3 ligase and a "neosubstrate" that would not normally be targeted for degradation. nih.govacs.org The discovery and rational design of molecular glues is a rapidly growing area of research. acs.orgresearchgate.net

Nucleic Acid-Based PROTACs: Technologies like TRAFTACs (transcription-factor-targeting chimeras) and RNA-PROTACs utilize nucleic acid sequences as warheads to target transcription factors and RNA-binding proteins for degradation, respectively. nih.gov

Targeted Post-Translational Modifications: The proximity-inducing concept can be adapted to recruit other enzymes, not just E3 ligases, to a target protein to induce specific post-translational modifications.

Targeting "Undruggable" Proteins: PROTACs and related technologies offer a powerful strategy for targeting proteins that have historically been considered "undruggable" due to the lack of a well-defined active site. lifesensors.commdpi.comnih.gov This opens up a vast new landscape of potential therapeutic targets.

The continued exploration of these and other novel applications will undoubtedly expand the impact of targeted protein degradation on both basic research and clinical medicine.

Q & A

Basic Question: What methodologies are recommended for synthesizing and characterizing E3 Ligase Ligand-Linker Conjugate 25 in PROTAC development?

Answer:

The synthesis of this compound involves modular assembly of the E3 ligase-binding ligand (e.g., Thalidomide or VHL-based ligands) with a linker optimized for solubility and proteasome recruitment. Key steps include:

- Solid-phase synthesis for precise conjugation of the ligand and linker, ensuring minimal side reactions .

- HPLC purification (≥99% purity) to isolate the conjugate from unreacted intermediates .

- Characterization using LC-MS for molecular weight confirmation and NMR spectroscopy to validate structural integrity .

For PROTAC applications, functional validation via Western blotting (to assess target degradation) and cellular viability assays is critical .

Advanced Question: How can researchers optimize linker length and composition in this compound to balance proteasome recruitment and target engagement?

Answer:

Linker optimization requires systematic evaluation of:

- Flexibility vs. rigidity : Shorter PEG-based linkers (e.g., PEG2-PEG3) improve proteasome proximity but may reduce ternary complex stability. Computational modeling (e.g., molecular dynamics simulations) can predict optimal linker conformations .

- Solubility : Hydrophilic linkers (e.g., PEG or amino acid-based) mitigate aggregation in cellular assays .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics between the conjugate, E3 ligase, and target protein. Compare degradation efficiency across linker variants in dose-response assays .

Basic Question: What analytical techniques are essential for assessing the stability of this compound in cellular models?

Answer:

- Mass spectrometry imaging (MSI) : Quantifies conjugate disposition in tissues and cell models, identifying metabolic degradation hotspots .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Tracks conjugate stability in lysosomal or cytosolic fractions under physiological conditions .

- Cellular thermal shift assays (CETSA) : Confirms target engagement by measuring thermal stabilization of the E3 ligase-conjugate complex .

Advanced Question: How should researchers address discrepancies in ubiquitination efficiency observed with this compound across different cell lines?

Answer:

Data contradictions may arise from:

- E3 ligase expression variability : Quantify endogenous E3 ligase levels (e.g., CRBN or VHL) via qPCR or flow cytometry. Use knock-out cell lines to isolate ligase-dependent effects .

- Competitive binding : Co-administer excess free ligand to test for off-target ligase saturation .

- Post-translational modifications : Inhibitors of deubiquitinases (DUBs) or proteasomes (e.g., MG132) can clarify whether reduced ubiquitination stems from conjugate instability or downstream pathway interference .

Advanced Question: What strategies improve reproducibility when linking this compound activity to target degradation in published datasets?

Answer:

- Data linkage protocols : Deposit raw MSI, SPR, and proteomics data in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Standardized protocols : Use predefined workflows for conjugate synthesis, purification, and degradation assays to minimize batch variability .

- Cross-validation : Compare results with orthogonal assays (e.g., immunofluorescence for target colocalization with proteasomes) .

Basic Question: How can researchers validate the specificity of this compound for its intended target protein?

Answer:

- Pull-down assays : Immobilize the conjugate on beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and mass spectrometry .

- Competitive inhibition : Co-treat cells with a non-degradative E3 ligase inhibitor (e.g., MLN4924) to confirm ligase-dependent target depletion .

- CRISPR/Cas9 knockouts : Eliminate the target protein or E3 ligase to verify on-mechanism activity .

Advanced Question: What computational tools aid in predicting ternary complex formation between this compound, the target protein, and the E3 ligase?

Answer:

- Molecular docking : Tools like AutoDock Vina model conjugate binding to the E3 ligase (e.g., CRBN) and target protein. Prioritize poses with favorable ΔG values .

- Machine learning : Train models on existing PROTAC datasets to predict linker efficacy based on physicochemical properties (e.g., logP, polar surface area) .

- Cryo-EM or X-ray crystallography : Resolve ternary complex structures to guide rational design .

Basic Question: What are the critical controls for ensuring data integrity in degradation assays involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.